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Compound of Interest

Compound Name: 2-Nitro-1-propanol

Cat. No.: B1209518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-
1-propanol, a valuable nitroalkane alcohol intermediate in various chemical syntheses. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with standardized experimental protocols for these analytical
techniques. This guide is intended to serve as a key resource for the identification,
characterization, and quality control of 2-Nitro-1-propanol in a laboratory setting.

Spectroscopic Data Summary

The spectroscopic data for 2-Nitro-1-propanol (CAS No: 2902-96-7, Molecular Formula:
Cs3H7NOs, Molecular Weight: 105.09 g/mol ) are summarized in the tables below.[1] These data
are crucial for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

1H NMR Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1209518?utm_src=pdf-interest
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitropropanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Coupling

Signal Shift (5, Multiplicity Integration Constant (J, Assighment
ppm) Hz)

a ~4.6 Multiplet 1H - CH-NO2

b ~3.8 Multiplet 2H - CH2-OH

c ~2.5 Broad Singlet 1H - OH

d ~1.5 Doublet 3H ~6.5 CHs

Solvent: CDCIs. The chemical shifts are approximate and may vary slightly depending on the
experimental conditions.[2]

BC NMR Data

Chemical Shift (6, ppm) Assighment
~85 CH-NO2

~65 CH2-OH

~18 CHs

Solvent: CDCIls. The chemical shifts are approximate and may vary slightly depending on the
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2-Nitro-1-propanol shows characteristic absorption bands for the hydroxyl and nitro groups.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

3600-3200 (broad) O-H stretch Alcohol (-OH)
3000-2850 C-H stretch Alkane (C-H)
1550-1530 (strong) N-O asymmetric stretch Nitro (-NOz2)
1380-1360 (strong) N-O symmetric stretch Nitro (-NOz2)
1050-1150 C-O stretch Alcohol (C-0)

Sample preparation: Neat or as

a thin film.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (El) mass spectrum of 2-Nitro-

1-propanol is presented below.

miz Relative Intensity (%) Proposed Fragment

105 Low [M]* (Molecular lon)

75 Moderate [M - NOJ*

59 High (M - NO:J" or
[CH3CHCHzOH]*

43 High [CsH7]*

31 High [CH20H]*

29 Very High [C2Hs]

lonization Method: Electron lonization (El) at 70 eV.[1][4] The molecular ion peak at m/z 105 is

often of low abundance due to the facile fragmentation of the nitro group.

Experimental Pro

tocols
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The following are detailed methodologies for the key spectroscopic techniques used to
characterize 2-Nitro-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-Nitro-1-
propanol.

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-1-propanol in 0.5-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Switch the spectrometer to the 13C nucleus frequency.

o Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each
unique carbon atom.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alonger acquisition time and a greater number of scans are typically required for 33C NMR
due to the lower natural abundance of the 13C isotope.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/product/b1209518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o

Phase the spectrum to ensure all peaks are in the absorptive mode.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS, at O ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Obijective: To obtain the infrared spectrum of 2-Nitro-1-propanol to identify its functional
groups.

Procedure:

¢ Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5]
Record a background spectrum of the clean, empty ATR crystal.[5]

o Sample Application: Place a small drop of neat 2-Nitro-1-propanol directly onto the surface
of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

e Spectrum Acquisition:
o Lower the ATR press to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Nitro-1-propanol.
Procedure:

o Sample Introduction: Introduce a small amount of the volatile 2-Nitro-1-propanol sample
into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct
insertion probe.

¢ lonization:

o The sample molecules are bombarded with a beam of high-energy electrons (typically 70
eV) in the ion source.[6][7][8]

o This causes the molecules to ionize, forming a molecular ion (M*) and various fragment
ions.[6][7][8]

e Mass Analysis:

o The positively charged ions are accelerated and passed through a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:
o The separated ions are detected by an electron multiplier or other suitable detector.
o The detector generates a signal that is proportional to the abundance of each ion.

» Data Processing:
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o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information and confirm the identity of
the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of an
organic compound like 2-Nitro-1-propanol.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 2-Nitro-1-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitro-1-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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